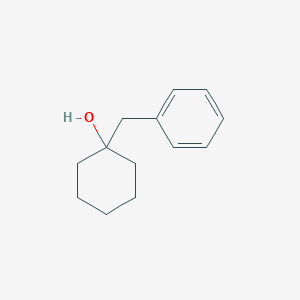

![molecular formula C13H18N2 B155002 6-苄基-2,6-二氮杂螺[3.4]辛烷 CAS No. 135380-28-8](/img/structure/B155002.png)

6-苄基-2,6-二氮杂螺[3.4]辛烷

描述

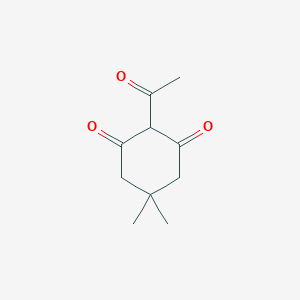

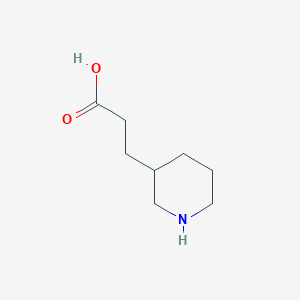

“6-Benzyl-2,6-diazaspiro[3.4]octane” is a chemical compound with the molecular formula C13H18N2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of “6-Benzyl-2,6-diazaspiro[3.4]octane” and its derivatives has been reported in the literature . A small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block, exploring diverse variants of the molecular periphery, including various azole substituents .

Molecular Structure Analysis

The molecular structure of “6-Benzyl-2,6-diazaspiro[3.4]octane” consists of a spirocyclic core with two nitrogen atoms and a benzyl group attached to one of the nitrogen atoms .

Physical And Chemical Properties Analysis

“6-Benzyl-2,6-diazaspiro[3.4]octane” is a liquid at room temperature . Its molecular weight is 202.3 .

科学研究应用

Antitubercular Agent Development

The core structure of 6-Benzyl-2,6-diazaspiro[3.4]octane has been utilized in the development of potent antitubercular agents. A study demonstrated that by exploring diverse variants of the molecular periphery, including various azole substituents, researchers were able to identify a lead compound with remarkable antitubercular activity, displaying a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv .

Diversity-Oriented Synthesis

This compound serves as a versatile building block in diversity-oriented synthesis. The ability to elaborate a small set of compounds from the 2,6-diazaspiro[3.4]octane building block allows for the exploration of different molecular peripheries. This approach is crucial for the rapid generation of molecular diversity, which is essential for the discovery of new bioactive compounds .

Drug Toxicity Reduction

Modifying the molecular periphery of nitrofuran compounds, which can be derived from 6-Benzyl-2,6-diazaspiro[3.4]octane, has shown potential in reducing the systemic toxicity of these drugs. This optimization is vital for creating safer pharmaceutical agents without compromising their antimicrobial efficacy .

Lead Compound Identification

The structural features of 6-Benzyl-2,6-diazaspiro[3.4]octane facilitate the identification of lead compounds with high potency. The exploration of its molecular periphery has led to the discovery of compounds with significant inhibitory concentrations, which are promising candidates for further drug development .

Antimycobacterial Activity Enhancement

By attaching the 5-nitrofuryl moiety to heterocyclic motifs derived from 6-Benzyl-2,6-diazaspiro[3.4]octane, researchers have developed compounds with enhanced antimycobacterial activity. These compounds are effective against multidrug-resistant strains and offer a pathway to new treatments for tuberculosis .

Chemical Library Expansion

The compound’s structural adaptability makes it an excellent candidate for expanding chemical libraries. Its incorporation into various chemotypes can lead to the synthesis of a wide array of compounds, enriching the resources available for high-throughput screening and drug discovery .

Medicinal Chemistry Research

In medicinal chemistry, 6-Benzyl-2,6-diazaspiro[3.4]octane is a valuable scaffold for the design of new drugs. Its unique structure can be modified to target specific biological pathways, making it a useful tool for researchers in the field .

Computational Drug Design

The well-defined structure of 6-Benzyl-2,6-diazaspiro[3.4]octane can be used in computational models to predict the biological activity of new compounds. This application is particularly beneficial in the early stages of drug design, where it can help to streamline the synthesis of compounds with desired properties .

安全和危害

Safety data for “6-Benzyl-2,6-diazaspiro[3.4]octane” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

6-benzyl-2,6-diazaspiro[3.4]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)8-15-7-6-13(11-15)9-14-10-13/h1-5,14H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEPYEXHXJWMAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CNC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568308 | |

| Record name | 6-Benzyl-2,6-diazaspiro[3.4]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyl-2,6-diazaspiro[3.4]octane | |

CAS RN |

135380-28-8 | |

| Record name | 6-Benzyl-2,6-diazaspiro[3.4]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)

![N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide](/img/structure/B154947.png)